molecular formula C16H17N5O2 B11221562 butyl 4-(2H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate

butyl 4-(2H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate

Cat. No.: B11221562
M. Wt: 311.34 g/mol
InChI Key: SHOVCPNCFKTRDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-({1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the butyl and benzoate groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring. This is followed by the attachment of the butyl group and the benzoate esterification .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Butyl 4-({1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential to inhibit enzymes involved in cell signaling and proliferation, making it a candidate for cancer research.

    Medicine: Due to its enzyme inhibitory properties, it is explored for therapeutic applications, particularly in targeting cancer cells.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of butyl 4-({1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells. The pathways involved include the CDK2/cyclin A2 complex, which is crucial for cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-({1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs with high specificity makes it a valuable compound in cancer research .

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate

InChI

InChI=1S/C16H17N5O2/c1-2-3-8-23-16(22)11-4-6-12(7-5-11)20-14-13-9-19-21-15(13)18-10-17-14/h4-7,9-10H,2-3,8H2,1H3,(H2,17,18,19,20,21)

InChI Key

SHOVCPNCFKTRDV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=NN3

Origin of Product

United States

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